![molecular formula C15H14O2S B1323943 4-Methoxy-2'-thiomethylbenzophenone CAS No. 760192-84-5](/img/structure/B1323943.png)
4-Methoxy-2'-thiomethylbenzophenone
Overview
Description
4-Methoxy-2’-thiomethylbenzophenone, also known as MTB, is a chemical compound with potential applications in research and industry. It has a molecular formula of C15H14O2S and a molecular weight of 258.34 .
Molecular Structure Analysis
The InChI code for 4-Methoxy-2’-thiomethylbenzophenone is1S/C15H14O2S/c1-17-12-9-7-11 (8-10-12)15 (16)13-5-3-4-6-14 (13)18-2/h3-10H,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Methoxy-2’-thiomethylbenzophenone has a melting point of 126-128 degrees Celsius .Scientific Research Applications
Chemical Synthesis
MTB is a chemical compound with potential applications in research and industry. It can be used as a building block in the synthesis of various complex molecules. Its unique structure, which includes a methoxy group and a thiomethyl group, makes it a versatile reagent in organic synthesis .
Material Science
MTB can be used in the development of new materials. Its molecular structure allows it to form stable crystals, which can be used in the fabrication of various devices . The properties of these materials can be tuned by modifying the MTB molecule or by combining it with other substances .
Chromatography
In chromatography, MTB can be used as a stationary phase due to its unique chemical properties. Its ability to interact with a wide range of substances makes it suitable for separating complex mixtures .
Analytical Chemistry
MTB can be used in analytical chemistry as a standard or a reagent. Its well-defined structure and properties make it ideal for calibration and validation of analytical methods .
Optical Applications
MTB has potential applications in the field of optics. For instance, it can be used in the growth and characterization of organic single crystals for optical applications . These crystals can be used in devices such as lasers, optical switches, and waveguides .
Nonlinear Optics
MTB can be used in the field of nonlinear optics. Nonlinear optical materials are used in a variety of applications, including frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
Safety and Hazards
properties
IUPAC Name |
(4-methoxyphenyl)-(2-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYPAMHTOPJRGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641488 | |
Record name | (4-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
760192-84-5 | |
Record name | (4-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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